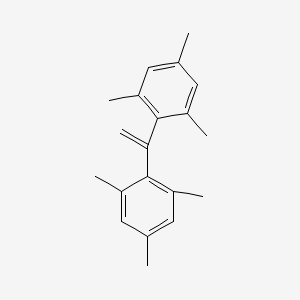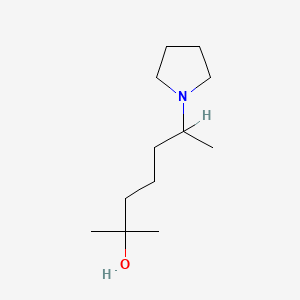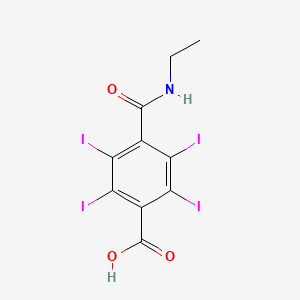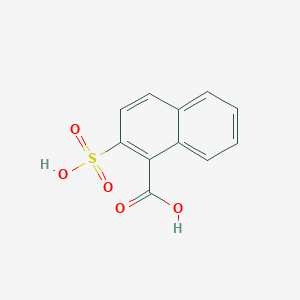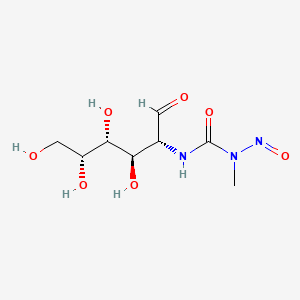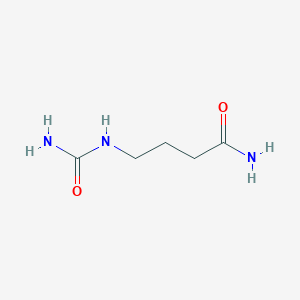
4-(Carbamoylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamoylamino)butanamide is an organic compound with the molecular formula C5H11N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Carbamoylamino)butanamide can be synthesized through several methods. One common approach involves the hydrolysis of 2-pyrrolidone with an aqueous solution of a caustic agent . Another method includes the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of metal-free synthesis and environmentally friendly reagents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamoylamino)butanamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce a carboxylic acid and ammonia.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products Formed
Applications De Recherche Scientifique
4-(Carbamoylamino)butanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 4-(Carbamoylamino)butanamide involves its interaction with specific molecular targets and pathways. One notable mechanism is carbamoylation, a non-enzymatic reaction where a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational modification can affect the function and stability of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: An amide derivative of butyric acid, similar in structure but lacking the carbamoylamino group.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: An aromatic amide with a benzene ring.
Uniqueness
4-(Carbamoylamino)butanamide is unique due to its specific structure, which includes both a carbamoylamino group and a butanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
32769-41-8 |
|---|---|
Formule moléculaire |
C5H11N3O2 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-(carbamoylamino)butanamide |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)2-1-3-8-5(7)10/h1-3H2,(H2,6,9)(H3,7,8,10) |
Clé InChI |
CBNWAQVRBGQPGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


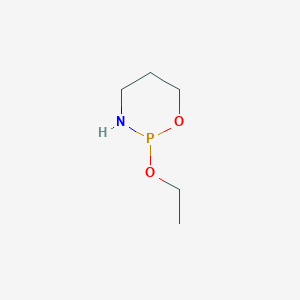

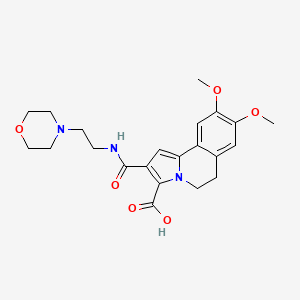

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

